N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide
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Overview
Description
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a histone deacetylase inhibitor, which makes it a promising candidate for cancer therapy. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloroethyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted benzamides .
Scientific Research Applications
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of gene expression and epigenetics.
Medicine: As a histone deacetylase inhibitor, it has potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are key players in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound is similar in structure but has a fluorine atom, which can affect its biological activity and selectivity.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another similar compound with slight variations in its structure, leading to differences in its potency and selectivity as a histone deacetylase inhibitor.
Uniqueness
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide is unique due to its specific structure, which allows it to effectively inhibit histone deacetylases and induce apoptosis in cancer cells. Its ability to selectively target certain histone deacetylase isoforms makes it a valuable compound for further research and development in cancer therapy .
Properties
CAS No. |
3183-26-4 |
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Molecular Formula |
C13H16Cl2N2O2 |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-6-8-17(9-7-15)12(18)10-16-13(19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19) |
InChI Key |
BJPBSMWEONIDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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